Spirofungin A
Description
Properties
Molecular Formula |
C29H42O7 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2R,3S,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3,9-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid |
InChI |
InChI=1S/C29H42O7/c1-19(6-10-24(30)21(3)9-13-27(31)32)7-11-25-22(4)14-16-29(35-25)17-15-23(5)26(36-29)12-8-20(2)18-28(33)34/h6-10,12-13,18,21-26,30H,11,14-17H2,1-5H3,(H,31,32)(H,33,34)/b10-6+,12-8+,13-9+,19-7+,20-18+/t21-,22-,23-,24-,25+,26-,29-/m0/s1 |
InChI Key |
ZUPXAYGYALHVSA-ZTRNFXHBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2(CC[C@@H]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)C)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O |
Canonical SMILES |
CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)C)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O |
Synonyms |
spirofungin A spirofungin-A |
Origin of Product |
United States |
Preparation Methods
Spiroketal Core Construction
The spiroketal core was assembled via a thermodynamically controlled cyclization of dihydroxyketone 13 , yielding a 1.53:1 mixture of spiroketals 44 and 45 under acidic conditions (pH 2, 40°C). The major product (44 ) corresponded to the natural configuration, stabilized by anomeric effects and minimized steric hindrance.
Side Chain Elaboration
-
Weinreb Amide Coupling : Intermediate 10 was converted to Weinreb amide 8 , enabling iterative chain elongation through alkyne 9 and vinyl boronate 5 .
-
Stille Cross-Coupling : A palladium-catalyzed Stille coupling between spiroketal stannane 15 and alkenyl iodide 16 established the C15–C16 bond with >95% stereoretention.
-
Wittig Olefination : Final introduction of the C1–C9 triene acid utilized a Wittig reaction, affording the conjugated system in 82% yield.
The synthesis concluded in 31 linear steps with an overall yield of 7.9%, demonstrating feasibility but highlighting inefficiencies in spiroketal stereocontrol.
Hydrogen-Bond Directed Spiroketalization by Lynch et al. (2011)
Lynch et al. addressed stereochemical challenges by exploiting intramolecular hydrogen bonding during spiroketal formation.
Key Synthetic Innovations
-
Cross-Metathesis : Olefin cross-metathesis between allylic alcohol 18 and acrylate 19 generated the spiroketal precursor 20 with >90% E-selectivity.
-
Hydrogen-Bond Control : Cyclization of diol 21 under mild acidic conditions (PPTS, CH₂Cl₂) favored spiroketal 4 in a 13:1 ratio due to a stabilizing 1,5-alkyne–oxygen interaction.
Stereochemical Outcomes
The hydrogen-bonding network in 4 preorganized the transition state, enabling axial protonation and yielding the desired spiroketal with 92% diastereomeric excess. This method reduced reliance on thermodynamic equilibration, improving scalability.
Structural Reassignment via Synthetic Spiroacetal Fragments
Synthetic studies by Kiyota et al. (2006) and Rizzacasa et al. (2010) revised this compound’s originally proposed structure.
C15 Epimer Synthesis
-
Thermodynamic vs. Kinetic Control : Cyclization of dihydroxyketone 30 under kinetic conditions (BF₃·OEt₂) produced spiroacetal 31 (C15R), whereas thermodynamic control (HCl/MeOH) yielded 32 (C15S).
-
NMR Correlation : Comparison of synthetic 31 and natural this compound’s NMR spectra confirmed the C15R configuration, necessitating structural revision.
Comparative Analysis of Synthetic Routes
Q & A
Q. What is the natural source of Spirofungin A, and how does its microbial origin influence its structural characteristics?
this compound is produced by Streptomyces violaceus niger Tü 4113, a soil-dwelling actinobacterium. The strain's metabolic environment contributes to the formation of its spiroketal core, a hallmark structural feature linked to antifungal activity. Secondary metabolites from this strain often exhibit stereochemical complexity due to enzymatic tailoring during biosynthesis .
Q. What key structural features define this compound, and how do they correlate with its biological function?
this compound contains a 6,6-spiroketal core with a (15S) configuration, critical for its antifungal properties. The spiroketal moiety enables conformational rigidity, enhancing target binding (e.g., isoleucyl-tRNA synthetase inhibition). Comparative studies with its epimer, Spirofungin B (15R), reveal stereochemistry-dependent bioactivity differences .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what analytical challenges arise?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are pivotal. For example, ¹H NMR of this compound shows distinct signals at δ 0.035 (s, 3H) and δ 198.5 (¹³C), while IR reveals absorption bands for hydroxyl and carbonyl groups. Discrepancies between calculated (482.3032) and observed (482.3) mass values necessitate high-resolution mass spectrometry (HRMS) validation .
Advanced Research Questions
Q. How do thermodynamic vs. kinetic conditions influence the synthesis of this compound’s spiroketal core?
The spiroketal core is synthesized via acid-catalyzed cyclization, where thermodynamic control favors the more stable equatorial conformation (e.g., this compound’s 15S configuration), while kinetic pathways may yield epimeric byproducts like Spirofungin B (15R). Solvent polarity and temperature are critical for steering selectivity, as demonstrated in PPTS/MeOH-mediated reactions .
Q. What strategies address contradictions in stereochemical assignments of Spirofungin analogs using NMR data?
Conflicting NOE (nuclear Overhauser effect) correlations or coupling constants in epimers (e.g., this compound vs. B) are resolved through 2D NMR (COSY, HSQC) and comparative analysis with synthetic standards. Computational modeling (DFT) further validates preferred conformations, such as this compound’s axial spiroketal orientation .
Q. How can enantioselective synthesis of this compound be optimized to improve yield and stereopurity?
Key steps include zirconocene-mediated alkene cyclization (75% yield) and iodine-promoted spiroketalization. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Pd(II) systems) enhance enantiomeric excess. Recent advances in Cp₂ZrHCl/I₂ protocols reduce byproduct formation .
Q. What mechanistic insights underpin this compound’s inhibition of isoleucyl-tRNA synthetase?
Competitive inhibition assays using radiolabeled isoleucine and tRNA demonstrate this compound’s binding affinity (Ki values via Lineweaver-Burk plots). Structural analogs with modified spiroketal cores show reduced activity, confirming the moiety’s role in enzyme active-site interaction .
Q. How do fermentation conditions of Streptomyces violaceus niger impact this compound production?
Media optimization (carbon/nitrogen sources), aeration, and stress inducers (e.g., metal ions) are evaluated via HPLC quantification. Transcriptomic analysis identifies biosynthetic gene clusters (e.g., polyketide synthases) upregulated under high-yield conditions .
Methodological Guidelines
- Synthetic Protocols : Use flame-dried glassware under inert gas for moisture-sensitive steps (e.g., tin tetrachloride reactions). Monitor reactions via TLC (Rf = 0.29 in AcOEt/hexanes) and purify via flash chromatography .
- Bioactivity Testing : Employ broth microdilution assays (CLSI guidelines) against Candida albicans to determine minimum inhibitory concentrations (MICs). Compare results with structurally related spiroketals to establish structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
